2-(3,5-二甲基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

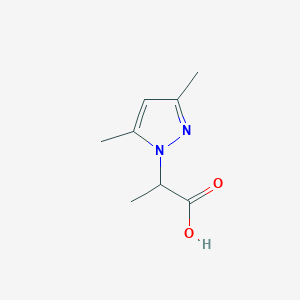

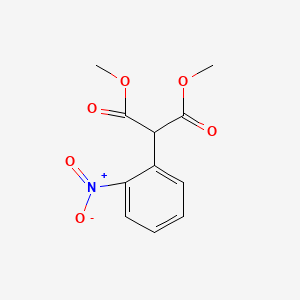

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, substituted with two methyl groups at the 3 and 5 positions. This structure is further modified by the presence of a propanoic acid moiety, suggesting potential reactivity typical of carboxylic acids, such as hydrogen bonding and the ability to form esters and amides.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the transition metal complexes bearing a 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid ligand . These complexes were synthesized and characterized, indicating that the additional methyl group on the pyrazole ring can significantly influence the stability and reactivity of the metal complexes. Although the exact synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has been elucidated using X-ray crystallography . These studies reveal the importance of the spatial arrangement of substituents around the pyrazole ring and how they affect the overall molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrazole-containing ligands has been demonstrated through the formation of various metal complexes . The presence of a carboxylic acid group in such ligands facilitates the coordination to metal centers, which can lead to a range of chemical reactions, including oxidative addition, ligand substitution, and redox processes. The specific reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid would likely follow these general trends.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not directly reported, related compounds provide insight into what can be expected. For instance, the propionic acid group in similar molecules has been shown to engage in hydrogen bonding, influencing the solid-state structure and potentially the solubility and melting point of the compound . The presence of methyl groups on the pyrazole ring can also affect the compound's hydrophobicity and electronic properties, which in turn can influence its chemical behavior and interaction with solvents and other molecules .

科学研究应用

-

Scientific Field: Organic Chemistry and Drug Design

- Application : The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” is synthesized for its potential biological activities .

- Method of Application : The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

- Results : The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

-

Scientific Field: Pharmacology and Drug Design

- Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Method of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Scientific Field: Organic Chemistry and Catalysis

- Application : Pyrazole-based ligands, such as those derived from (3,5-dimethyl-1H pyrazol-1-yl)methanol, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Method of Application : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

- Results : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

-

Scientific Field: Pharmacology and Drug Design

- Application : Pyrazole is the core of a family of heterocycles associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities . It is also used as a herbicide, fungicide, and insecticide .

- Method of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .

- Results : The results or outcomes obtained would also depend on the specific biological activity being targeted. For example, some pyrazole derivatives have shown promising anti-inflammatory and antimicrobial activities .

-

Scientific Field: Organic Chemistry and Drug Design

- Application : A series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized for their potential biological activities .

- Method of Application : The compounds were synthesized under mild and greener reaction conditions with excellent yields . The structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry and elemental analysis .

- Results : Among all, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(naphth-2-yl)ethanone displayed good inhibitory profile against Escherichia coli and Staphylococcus aureus which was about 50% and 25% of the Ampicillin (standard drug), respectively .

-

Scientific Field: Pharmacology and Drug Design

- Application : Some hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .

- Method of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJUREBBXZBMFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411753 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

956508-33-1 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)